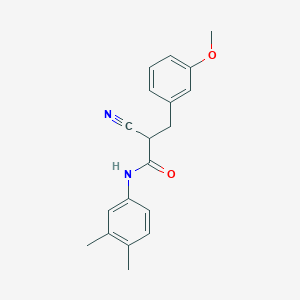

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-7-8-17(9-14(13)2)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPMZAMQMZLZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with 3-methoxybenzyl cyanide in the presence of a base such as sodium hydride to form an intermediate.

Amidation: The intermediate is then reacted with an amine, such as 3,4-dimethylaniline, under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

The compound exhibits several important applications in various fields of research:

Chemistry

- Building Block : It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with significant cytotoxic effects at low concentrations .

Medicine

- Therapeutic Potential : Ongoing investigations are exploring its use as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.

Industry

- Material Development : The compound is also utilized in developing new materials and as an intermediate in pharmaceutical production .

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further investigation in drug development.

Anticancer Properties

In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).

- Findings : IC50 values indicate effectiveness at low concentrations, suggesting potential for use in cancer therapies .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethylphenyl and methoxyphenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the aryl substituents, amide linkages, or heterocyclic additions:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group donates electrons via resonance, contrasting with analogues bearing electron-withdrawing substituents (e.g., nitro in , chloro in ). This difference impacts charge distribution and binding interactions in biological systems.

- Heterocyclic Additions : Compounds like 7h () incorporate thiazole and oxadiazole rings, increasing molecular weight and rigidity. These modifications may enhance metabolic stability but reduce solubility compared to the target compound .

- Amide vs.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unspecified, but analogues with simpler substituents (e.g., 7c–7f in ) melt between 134–178°C, while bulkier derivatives (e.g., 7h ) show higher melting points due to increased molecular symmetry .

- Spectral Data: IR Spectroscopy: The target’s cyano group (~2200 cm⁻¹) and methoxy group (~1250 cm⁻¹) are identifiable, similar to compounds in and . Heterocyclic analogues (e.g., 7h) display additional peaks for sulfanyl (C-S) and oxadiazole (C=N) stretches . NMR: The N-(3,4-dimethylphenyl) group’s aromatic protons resonate at δ ~6.5–7.5 ppm, consistent with analogues in and . Methoxy protons (δ ~3.8 ppm) are distinct from electron-withdrawing substituents like nitro (δ ~8.0 ppm) .

Biological Activity

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound has the following molecular formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of Intermediate : Reaction of 3,4-dimethylbenzaldehyde with 3-methoxybenzyl cyanide in the presence of a base (e.g., sodium hydride).

- Amidation : The intermediate is reacted with an amine under acidic conditions to yield the final product.

The biological activity of this compound is attributed to its structural features:

- Electrophilic Nature : The cyano group can act as an electrophile, interacting with nucleophilic sites in proteins and enzymes.

- Binding Affinity : The dimethylphenyl and methoxyphenyl groups enhance binding affinity to specific molecular targets, modulating their activity.

Therapeutic Applications

Research indicates potential applications in various therapeutic areas:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating potential for use in cancer therapies .

- Anti-inflammatory Effects : In vivo studies have demonstrated its ability to reduce inflammation in animal models .

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights unique biological properties:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide | Lacks methoxy group | Lower binding affinity |

| 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | Different methoxy position | Altered reactivity |

| 2-cyano-N-(3,4-dimethylphenyl)-3-(3-hydroxyphenyl)propanamide | Hydroxy instead of methoxy | Significant changes in activity |

The unique combination of functional groups in this compound contributes to its distinct biological profile.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).

- Findings : Significant cytotoxicity was observed, with IC values indicating effectiveness at low concentrations .

In Vivo Studies

Research involving animal models has demonstrated anti-inflammatory effects:

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide?

The synthesis typically involves multi-step reactions, starting with the formation of the propanamide backbone. A common approach includes:

- Step 1: Coupling of 3-methoxyphenylacetic acid derivatives with a cyano-containing intermediate under peptide-like coupling conditions (e.g., EDC/HOBt).

- Step 2: Introduction of the 3,4-dimethylphenylamine moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are used to isolate the final product . Key reagents include strong bases (e.g., NaH), coupling agents, and inert solvents (e.g., DMF). Reaction temperatures are maintained between 0°C (for sensitive steps) and reflux (for condensation steps) .

Q. How is the structural characterization of this compound performed?

Characterization relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy, cyano, and aromatic protons. For example, the cyano group’s absence of protons simplifies aromatic region analysis, while methoxy groups appear as singlets near δ 3.8 ppm .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., observed [M+H]+ vs. calculated mass).

- X-Ray Crystallography: SHELXL (via single-crystal diffraction) resolves stereochemistry and bond angles, critical for confirming the propanamide conformation .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2250 cm⁻¹) stretches .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates (e.g., fluorescence-based readouts). IC₅₀ values are calculated from dose-response curves .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to measure binding affinity (Kᵢ).

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves reaction homogeneity for coupling steps .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., proline derivatives) may reduce side reactions.

- In-Line Monitoring: Use HPLC or UPLC to track intermediates and optimize quenching times.

- Statistical Design of Experiments (DoE): Response surface methodology (RSM) identifies optimal temperature, stoichiometry, and solvent ratios .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from structural analogs or assay variability. Strategies include:

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing methoxy with nitro groups in analogs alters receptor binding ).

- Assay Standardization: Replicate studies under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects.

- Purity Validation: Ensure >95% purity via HPLC and quantify impurities (e.g., residual solvents) that may interfere with assays .

Q. What computational methods elucidate the mechanism of action?

- Molecular Docking (AutoDock Vina): Predict binding poses to targets (e.g., COX-2 or β-amyloid) using crystal structures from the PDB.

- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with active-site residues) .

- Quantum Mechanics (QM) Calculations: Analyze electron density maps (DFT/B3LYP) to explain reactivity trends (e.g., cyano group’s electron-withdrawing effects) .

Q. How is this compound applied in high-throughput screening (HTS) and crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.